![molecular formula C21H20N2O3 B2798659 [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate CAS No. 338413-65-3](/img/structure/B2798659.png)
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate is a synthetic compound of interest in various scientific research fields. It features a pyridinyl ring with a methylphenoxy substituent at the 2-position, and a carbamate linkage to a methylphenyl group. Its unique structure makes it a valuable candidate for studies in organic synthesis, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
The compound finds applications across several disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Functions as a probe for studying enzyme interactions.
Medicine: : Explored for its potential therapeutic properties, particularly in targeting specific pathways.
Industry: : Utilized in the development of novel materials with specific properties.
Métodos De Preparación
The synthesis of [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate typically involves a multi-step process:
Formation of 2-(4-methylphenoxy)pyridine: : This can be achieved through nucleophilic aromatic substitution, where 4-methylphenol reacts with 2-halopyridine under basic conditions.
Methylation Step: : Introduction of a methyl group to the pyridinyl ring is done using methylating agents like methyl iodide in the presence of a base.
Carbamate Formation: : The final product is formed by reacting the methylated pyridine with isocyanates or chloroformates to introduce the carbamate functionality. Aniline derivatives can be used to facilitate this step.
Industrial-scale production methods follow similar principles but utilize optimized conditions and reagents to maximize yield and efficiency.
Análisis De Reacciones Químicas
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using agents like potassium permanganate, often leading to the formation of hydroxylated or ketonic derivatives.
Reduction: : Reduction with agents like lithium aluminum hydride yields amines or alcohols.
Substitution: : Electrophilic and nucleophilic substitutions occur at the aromatic rings and carbamate nitrogen, respectively.
Major products depend on the reagents and conditions used:
Oxidation often yields hydroxylated derivatives.
Reduction can form amines.
Substitution reactions introduce various functional groups.
Mecanismo De Acción
The effects of [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate are typically mediated through its interaction with molecular targets, such as enzymes or receptors. Its mechanism involves binding to active sites or other regions, altering the function of the target molecule. This interaction can modulate various biological pathways, including metabolic and signaling routes.
Comparación Con Compuestos Similares
Compared to other carbamates, [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate is unique due to its dual aromatic system and specific functional groups, leading to distinct chemical reactivity and biological activity. Similar compounds include:
[2-(phenoxy)pyridin-3-yl]methyl N-phenylcarbamate
[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(2-chlorophenyl)carbamate
Each of these compounds offers variations in reactivity and application based on the substituents present.
There you go, an in-depth look at this fascinating compound! What part piques your interest the most?
Propiedades
IUPAC Name |
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-9-11-18(12-10-15)26-20-17(7-5-13-22-20)14-25-21(24)23-19-8-4-3-6-16(19)2/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFDFNMKXADWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)COC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
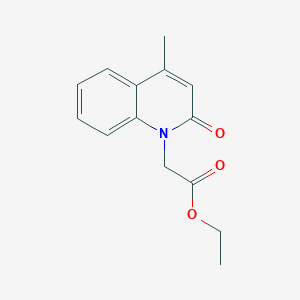
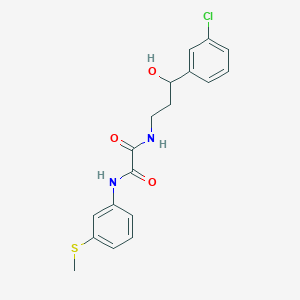
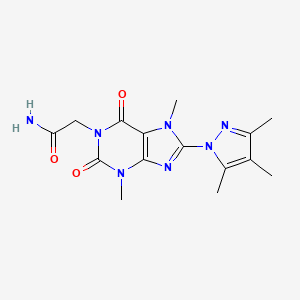
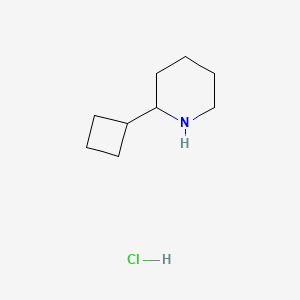

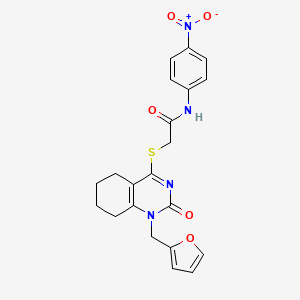
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2798586.png)
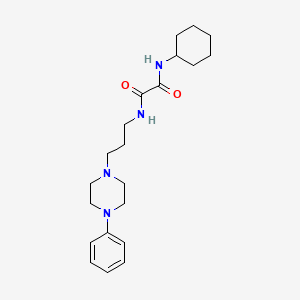
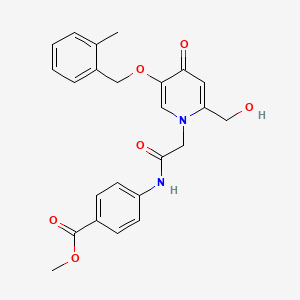
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2798589.png)
![N-(2-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2798591.png)
![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2798594.png)
![9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798595.png)
![2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2798599.png)
